Biotin-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

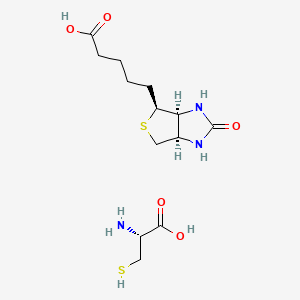

Biotin-cysteine is a conjugate of biotin (vitamin B7) and cysteine, an amino acid containing a thiol group. Biotin is a water-soluble vitamin that acts as a coenzyme in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. Cysteine, on the other hand, is known for its nucleophilicity and ability to form disulfide bonds, which are crucial for protein structure and function. The conjugation of biotin and cysteine combines the properties of both molecules, making this compound a valuable compound in biochemical and medical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of biotin-cysteine typically involves the conjugation of biotin with cysteine through a thiol-ene reaction. This reaction is facilitated by the presence of a thiol group in cysteine, which reacts with the double bond in biotin. The reaction conditions often include a suitable solvent, such as dimethyl sulfoxide, and a catalyst, such as a photoinitiator, under ultraviolet light.

Industrial Production Methods: Industrial production of this compound may involve enzymatic biotinylation, where biotin is enzymatically attached to cysteine residues in proteins. This method is advantageous due to its specificity and efficiency. The process involves the use of biotin ligase enzymes, which catalyze the attachment of biotin to cysteine residues under mild conditions, making it suitable for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group in cysteine is oxidized to form disulfide bonds.

Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents such as dithiothreitol.

Substitution: The thiol group in cysteine can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new covalent bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol or β-mercaptoethanol in aqueous buffers.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfide-linked this compound dimers.

Reduction: Free thiol-containing this compound.

Substitution: this compound derivatives with various functional groups attached to the thiol group.

Applications De Recherche Scientifique

Biotin-cysteine has a wide range of applications in scientific research:

Chemistry: Used as a reagent for biotinylation of proteins and peptides, facilitating their detection and purification.

Biology: Employed in studying protein-protein interactions and cellular localization of proteins through biotin-streptavidin affinity systems.

Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for detecting biotinylated molecules.

Industry: Applied in the production of biotinylated enzymes and antibodies for various biotechnological applications.

Mécanisme D'action

Biotin-cysteine exerts its effects primarily through the biotin moiety, which acts as a coenzyme for carboxylase enzymes. These enzymes are involved in critical metabolic pathways, including gluconeogenesis, lipogenesis, and amino acid catabolism. The cysteine moiety provides a reactive thiol group that can form disulfide bonds, contributing to the structural stability and function of proteins. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, making this compound a powerful tool for affinity-based applications.

Comparaison Avec Des Composés Similaires

Biotin: A water-soluble vitamin involved in metabolic processes.

Cysteine: An amino acid with a thiol group, important for protein structure.

Biotinylated Lysine: Similar to biotin-cysteine but with lysine instead of cysteine.

Uniqueness: this compound is unique due to the presence of a thiol group in cysteine, which allows for the formation of disulfide bonds and participation in redox reactions. This property is not present in biotinylated lysine, making this compound particularly useful in applications requiring thiol reactivity.

Activité Biologique

Biotin-cysteine is a compound formed by the conjugation of biotin, a water-soluble B-vitamin (B7), with cysteine, a sulfur-containing amino acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including drug development, protein labeling, and enzymatic assays. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Overview of Biotin and Cysteine

Biotin plays a crucial role as a coenzyme in carboxylation reactions, essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism. It is also known for its strong affinity for avidin, which is utilized in various biochemical applications to label proteins and other macromolecules .

Cysteine , on the other hand, is significant for its role in protein structure due to the formation of disulfide bonds and its involvement in redox reactions. It serves as a precursor for the synthesis of glutathione, an important antioxidant .

2. Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A notable approach involves using L-cysteine as a starting material, which undergoes a series of reactions to yield this compound . This method not only provides high yields but also utilizes inexpensive reagents, making it advantageous for industrial applications.

3.1 Enzymatic Applications

This compound has been employed in the development of sensitive assays for studying proteolytic activities. For instance, biotinylated and cysteine-modified peptides have been used to assess the activity of endopeptidases such as cathepsin G . The incorporation of biotin allows for easy detection via avidin-coated beads, facilitating high-throughput screening of enzyme inhibitors.

3.2 Protein Labeling and Drug Delivery

The conjugation of biotin to cysteine enhances the ability to label proteins without significantly disrupting their biological functions. This property is particularly useful in drug delivery systems where targeted delivery is crucial. This compound conjugated nanoparticles have been designed for targeted delivery in therapeutic applications .

3.3 Modulation of Cellular Processes

Recent studies indicate that this compound may influence cellular signaling pathways. For example, it has been shown to regulate cAMP-dependent protein kinase activity by forming mixed disulfides with target proteins . This interaction can modulate various cellular processes including metabolism and cell signaling.

4.1 Case Study: this compound in Diabetes Research

A study explored the effects of biotin on insulin secretion in animal models, suggesting that this compound could serve as a therapeutic candidate for diabetes management due to its role in enhancing insulin release . This finding underscores the potential of this compound in metabolic disorders.

4.2 Case Study: Antioxidant Properties

Research has demonstrated that cysteine plays a significant role in antioxidant defense mechanisms. The combination with biotin may enhance these properties further, providing insights into potential applications for protective therapies against oxidative stress-related diseases .

5. Data Tables

6. Conclusion

This compound represents a versatile compound with significant biological activities that extend across various fields such as enzymology, drug delivery, and metabolic research. Its ability to facilitate sensitive assays and influence cellular processes positions it as a valuable tool in both research and therapeutic contexts. Further studies are warranted to fully elucidate its mechanisms and broaden its applications.

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S.C3H7NO2S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;4-2(1-7)3(5)6/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2,7H,1,4H2,(H,5,6)/t6-,7-,9-;2-/m00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCQPPUOAYPVRE-PPINCWRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C(C(C(=O)O)N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.C([C@@H](C(=O)O)N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.